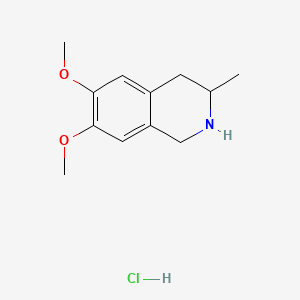

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Übersicht

Beschreibung

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with methoxy and methyl groups at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a phenethylamine derivative, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Functionalization Reactions

The tetrahydroisoquinoline core and methyl/methoxy substituents enable further derivatization:

(a) Oxidation Reactions

-

The tertiary amine undergoes oxidation to form iminium intermediates, which can react with nucleophiles (e.g., cyanide) to yield substituted derivatives.

-

Methoxy groups are resistant to oxidation under mild conditions but can be demethylated using strong acids (e.g., BBr₃) to generate catechol derivatives .

(b) Alkylation/Acylation

-

The secondary amine reacts with alkyl halides or acyl chlorides to produce N-alkylated or N-acylated analogs. For example:

Such modifications enhance lipophilicity for pharmacological studies .

(c) Acid-Base Reactions

-

The hydrochloride salt dissociates in aqueous solutions, regenerating the free base. This property is exploited in purification and salt metathesis reactions .

Table 2: Stability Under Various Conditions

Table 3: Reactivity vs. Analogous Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Huntington's Disease Treatment

6,7-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a key intermediate in the synthesis of tetrabenazine, a medication used to treat Huntington's disease. Tetrabenazine functions primarily as a dopamine-depleting agent and is effective in managing chorea associated with this neurodegenerative disorder. The synthesis of this compound has been optimized to improve yield and reduce costs through innovative synthetic pathways .

Neuropharmacological Studies

Recent studies have explored the neuropharmacological properties of tetrahydroisoquinolines, including their potential effects on neurotransmitter systems. Compounds like this compound are being investigated for their ability to modulate dopamine and serotonin receptors, which could lead to new treatments for psychiatric disorders .

Case Study: Synthesis Optimization

A study published in MDPI demonstrated a novel approach using chiral intermediates to synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The researchers reported a successful yield of 67% using specific reagents and conditions that favor diastereoselectivity . This indicates the compound's versatility and potential for producing various derivatives with tailored pharmacological profiles.

Case Study: Neuropharmacological Effects

Research has indicated that tetrahydroisoquinoline derivatives can exhibit significant neuroprotective effects. In vitro studies have shown that these compounds can influence neuronal survival and apoptosis pathways in models of neurodegeneration . Such findings underscore the therapeutic potential of this compound beyond its application as an intermediate in drug synthesis.

Wirkmechanismus

The mechanism by which 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways and cellular processes, leading to the observed biological activities. The compound's molecular targets and pathways are still under investigation, but its potential to influence neurotransmitter systems and other cellular functions is a key area of research.

Vergleich Mit ähnlichen Verbindungen

6,7-Dimethoxy-1-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride: This compound is structurally similar but lacks the methyl group at the 3-position.

Salsolidine Hydrochloride: Another related compound with similar structural features and potential biological activities.

Uniqueness: 6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride stands out due to its specific structural modifications, which can influence its biological activity and chemical reactivity

Biologische Aktivität

6,7-Dimethoxy-3-Methyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (also known as heliamine) is a tetrahydroisoquinoline derivative that has garnered attention for its potential biological activities. This compound is primarily isolated from the Mexican cereoid cactus Backebergia militaris and exhibits various pharmacological properties that can be leveraged for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7. The compound's molecular formula is and it has a molecular weight of approximately 256.71 g/mol.

Antiproliferative Effects

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antiproliferative effects against various cancer cell lines. A study involving the compound M1 (a related derivative) demonstrated its in vivo antiproliferative activity against dimethylhydrazine-induced colorectal carcinoma in albino Wistar rats. The administration of M1 at doses of 10 and 25 mg/kg for 15 days resulted in protective effects against cancer progression, evidenced by histopathological examinations and biochemical assays that showed reduced levels of inflammatory markers such as IL-6 and COX-2 .

The mechanism underlying the anti-cancer effects of tetrahydroisoquinoline derivatives appears to involve the inhibition of the IL-6/JAK2/STAT3 signaling pathway. M1 treatment was shown to downregulate the overexpression of IL-6, JAK2, and STAT3 mRNA levels, which are crucial in cancer cell proliferation and survival. This was further supported by quantitative western blot analysis demonstrating a reduction in phospho-JAK2 and phospho-STAT3 levels following treatment with M1 .

Neuroprotective Potential

Tetrahydroisoquinolines have also been studied for their neuroprotective properties. They may act as catechol-O-methyltransferase inhibitors (COMTIs), which are beneficial in treating neurodegenerative diseases like Parkinson's disease. The ability to inhibit COMT can enhance the bioavailability of dopamine in the brain, potentially improving motor function in patients .

Case Studies

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving chiral catalysts and asymmetric synthesis techniques. Recent advances have focused on optimizing yields and enantioselectivity using transition-metal-catalyzed reactions .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-4-9-5-11(14-2)12(15-3)6-10(9)7-13-8;/h5-6,8,13H,4,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFAKYIZHAGJMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2CN1)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-97-3 | |

| Record name | 6266-97-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.